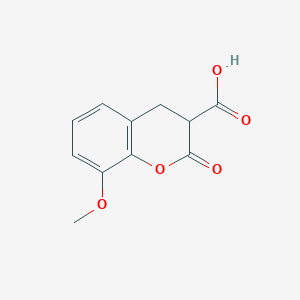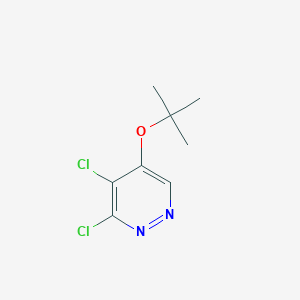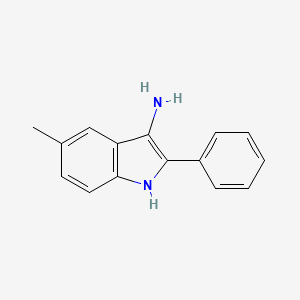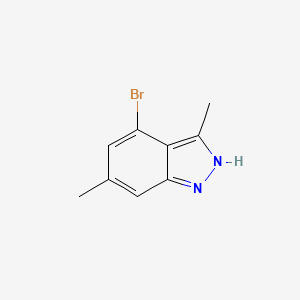
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one is a purine derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two methoxy groups and two methyl groups attached to the purine ring. The presence of these functional groups can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the purine ring: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of methoxy and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,7-dimethyl-1H-purin-2(7H)-one: Lacks one methoxy group compared to 6,8-Dimethoxy-1,7-dimethyl-1H-purin-2(7H)-one.
8-Methoxy-1,7-dimethyl-1H-purin-2(7H)-one: Lacks one methoxy group compared to this compound.
1,7-Dimethyl-1H-purin-2(7H)-one: Lacks both methoxy groups.
Uniqueness
This compound is unique due to the presence of both methoxy groups at positions 6 and 8, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H12N4O3 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
6,8-dimethoxy-1,7-dimethylpurin-2-one |
InChI |
InChI=1S/C9H12N4O3/c1-12-5-6(11-9(12)16-4)10-8(14)13(2)7(5)15-3/h1-4H3 |
InChI Key |
ZCRDJFZFZAZVAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N(C(=O)N=C2N=C1OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)

![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)











